An In-depth Technical Guide to 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol
An In-depth Technical Guide to 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol
Foreword
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. As a novel chemical entity, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this guide has been constructed by leveraging established principles of organic chemistry, data from structurally analogous compounds, and validated synthetic methodologies. This approach, rooted in scientific integrity, offers a robust framework for researchers, scientists, and drug development professionals interested in this and related molecules. The information presented herein is intended to serve as a foundational resource to guide future research and development efforts.
Chemical Identity and Structure
The fundamental step in understanding any chemical compound is to establish its precise structure and nomenclature.
Chemical Structure:
Figure 2: Proposed two-step synthesis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(3-Methoxybenzyl)cyclopropanamine (Reductive Amination)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq) and methanol as the solvent.
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Amine Addition: Cool the solution to 0 °C using an ice bath and add cyclopropylamine (1.1 eq) dropwise while stirring.
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Imine Formation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate the formation of the corresponding imine.
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Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
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Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxybenzyl)cyclopropanamine. This intermediate can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (N-Alkylation)
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Reaction Setup: In a round-bottom flask, dissolve the N-(3-methoxybenzyl)cyclopropanamine (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or DMF.
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Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), followed by the dropwise addition of 2-bromoethanol (1.2 eq).
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
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Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 3-methoxybenzyl group, the methoxy singlet, the methylene protons adjacent to the nitrogen and oxygen, the cyclopropyl protons, and the hydroxyl proton. |
| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the aliphatic carbons of the ethanolamine and cyclopropyl groups, and the benzylic carbon. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns may show losses of the hydroxyl group, the cyclopropyl group, or cleavage at the benzylic position. [1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol, C-H stretching for aromatic and aliphatic groups, C-O stretching for the ether and alcohol, and C-N stretching. |
Potential Biological Activity and Applications
While no specific biological data exists for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, its structural motifs are present in numerous biologically active compounds. The cyclopropylamine moiety is a key pharmacophore in several marketed drugs and clinical candidates. [2][3][4][5]The benzylamine and ethanolamine substructures are also prevalent in medicinal chemistry.
Potential Areas of Investigation:
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Neurotransmitter Reuptake Inhibition: Many benzylamine derivatives are known to interact with monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine).
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Enzyme Inhibition: The amine functionality could interact with the active sites of various enzymes.
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Receptor Agonism/Antagonism: The overall three-dimensional shape and electronic properties of the molecule may allow it to bind to specific G-protein coupled receptors (GPCRs) or ion channels.
The presence of the 3-methoxy group on the benzene ring can influence the metabolic stability and receptor binding affinity of the compound. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this molecule.
Safety and Handling
Based on safety data for analogous compounds, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol should be handled with care in a laboratory setting. [6][7][8][9]
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General Handling: Use in a well-ventilated area, preferably a chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Hazards: Expected to be harmful if swallowed. [6][8]May cause skin and eye irritation. [7][9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
A comprehensive safety data sheet (SDS) should be consulted or prepared before handling this compound on a large scale.
Conclusion
2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a basis for exploring its biological activity. The methodologies and predictions presented herein are grounded in established scientific principles and data from closely related compounds, offering a solid starting point for researchers and developers.
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